3-(4 inverted exclamation mark -Bromophenyl)-6-chloro-4,5,7-trimethylcoumarin
Description
The compound 3-(4-bromophenyl)-6-chloro-4,5,7-trimethylcoumarin (hypothetical structure; systematic name inferred from nomenclature conventions) is a synthetic coumarin derivative featuring a brominated phenyl group at position 3, a chlorine substituent at position 6, and methyl groups at positions 4, 5, and 5.
Properties
IUPAC Name |
3-(4-bromophenyl)-6-chloro-4,5,7-trimethylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrClO2/c1-9-8-14-15(11(3)17(9)20)10(2)16(18(21)22-14)12-4-6-13(19)7-5-12/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKMYQIIICQWCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C3=CC=C(C=C3)Br)C)C(=C1Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-6-chloro-4,5,7-trimethylcoumarin typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromophenyl acetic acid, 6-chloro-4,5,7-trimethylcoumarin, and suitable reagents.
Condensation Reaction: The key step involves a condensation reaction between 4-bromophenyl acetic acid and 6-chloro-4,5,7-trimethylcoumarin in the presence of a catalyst, such as piperidine or pyridine, under reflux conditions.
Cyclization: The intermediate product undergoes cyclization to form the desired coumarin derivative.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure 3-(4-Bromophenyl)-6-chloro-4,5,7-trimethylcoumarin.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. Industrial methods may also include the use of automated reactors and advanced purification techniques to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-6-chloro-4,5,7-trimethylcoumarin can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: The bromophenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield phenol derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(4-Bromophenyl)-6-chloro-4,5,7-trimethylcoumarin has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used in biological assays to investigate its effects on various cellular pathways and targets.
Chemical Probes: It serves as a chemical probe to study enzyme inhibition and receptor binding.
Material Science: The compound is explored for its potential use in organic electronics and photonic materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-6-chloro-4,5,7-trimethylcoumarin involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound may inhibit enzymes involved in key metabolic pathways, leading to altered cellular functions.
Receptor Binding: It may bind to specific receptors on the cell surface, modulating signal transduction pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Key Structural Features :
- Trimethyl substitution (4,5,7) : Increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
The name discrepancy ("inverted exclamation mark") likely arises from a typographical error in encoding prime symbols (e.g., 4'-bromophenyl), as seen in and , where analogous compounds use standard nomenclature .
Comparison with Similar Coumarin Derivatives
Structural and Functional Analogues
Below is a comparative analysis of structurally related coumarins and their reported activities:
Key Findings from Analogous Compounds
Enzyme Inhibition: Hydroxyl groups (e.g., 5,7-dihydroxy in ) correlate strongly with dual inhibition of collagenase and hyaluronidase, critical in anti-aging applications. Bromine at the 4'-position enhances binding to tyrosinase via halogen bonds, as observed in 3-(4'-bromophenyl)-5,7-dihydroxycoumarin, which showed 80% tyrosinase inhibition at 50 µM .
Physicochemical Properties :
- Lipophilicity : Trimethyl substitution (4,5,7) in the target compound increases logP compared to dihydroxy analogs, suggesting better cell membrane penetration but possible solubility challenges.
- Metabolic Stability : Chlorine at position 6 may reduce oxidative metabolism, extending half-life, as seen in 6-chloro-4-ethoxycoumarin () .
Synthetic Feasibility :
- Bromophenyl and chloro substituents are synthetically accessible via Friedel-Crafts alkylation or Suzuki coupling, as demonstrated in and .
Implications for Research and Development
- Target Compound Advantages : The trimethyl configuration may offer a balance between stability and moderate enzyme inhibition, ideal for topical formulations where prolonged activity is desired.
- Limitations : Reduced solubility compared to hydroxylated analogs could necessitate formulation adjuvants (e.g., cyclodextrins) for optimal delivery.
- Future Directions : Molecular docking studies (e.g., AutoDock Vina, as in ) could predict binding affinities to collagenase or tyrosinase, guiding structural optimization .
Biological Activity
3-(4'-Bromophenyl)-6-chloro-4,5,7-trimethylcoumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This compound is characterized by its unique molecular structure, which includes a bromophenyl group and a chloro substituent on the coumarin backbone. The molecular formula is with a molecular weight of 377.66 g/mol .
Biological Activities
The biological activity of 3-(4'-Bromophenyl)-6-chloro-4,5,7-trimethylcoumarin has been investigated in several studies, revealing various pharmacological properties.
Antioxidant Activity
Coumarins are known for their antioxidant properties. Studies have demonstrated that derivatives like 3-(4'-Bromophenyl)-6-chloro-4,5,7-trimethylcoumarin exhibit significant free radical scavenging activity. This property is crucial in preventing oxidative stress-related diseases .
Antimicrobial Properties
Research has shown that this compound possesses antimicrobial activity against various pathogens. For instance, it has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
Anticancer Potential
The anticancer properties of coumarin derivatives have been well-documented. 3-(4'-Bromophenyl)-6-chloro-4,5,7-trimethylcoumarin has demonstrated cytotoxic effects on cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggest that it induces apoptosis through the activation of caspases and the mitochondrial pathway .
Case Studies
- Study on Antioxidant Activity : A study published in a peer-reviewed journal evaluated the antioxidant capacity of various coumarin derivatives, including 3-(4'-Bromophenyl)-6-chloro-4,5,7-trimethylcoumarin. The results indicated a strong correlation between the structural features of the compound and its ability to scavenge free radicals .
- Antimicrobial Efficacy : In another study focusing on antimicrobial properties, 3-(4'-Bromophenyl)-6-chloro-4,5,7-trimethylcoumarin was tested against a panel of bacterial strains. The compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .
- Cytotoxicity in Cancer Cells : A recent investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that treatment with 3-(4'-Bromophenyl)-6-chloro-4,5,7-trimethylcoumarin resulted in significant cell death and reduced viability in treated cells compared to controls .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
